(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as ESTD, is a boron-containing compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. The compound has been studied for its ability to facilitate the formation of cyclic and polycyclic molecules, as well as for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis of Novel Stilbene Derivatives
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, employing a methodology that involved treating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide with various aldehydes. This process yielded corresponding boron-containing stilbene derivatives, which were then utilized to synthesize boron-capped polyenes. These polyene systems are potential intermediates for the synthesis of new materials for LCD technology and are being investigated for their therapeutic potential in neurodegenerative diseases (B. Das et al., 2015).
Stereoselective Syntheses of Alcohols
The compound has been used in the stereoselective synthesis of alcohols, particularly through the generation of enol borates from ketones, which were then added to aldehydes in a stereoconvergent reaction leading to syn-aldols. This process highlights the utility of the compound in facilitating complex organic transformations with high selectivity (R. W. Hoffmann et al., 1987).
Lipogenic Inhibitors for Therapeutic Applications
A pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives was synthesized and evaluated for their lipogenesis inhibitory effect by suppressing lipogenic gene expression in mammalian hepatocytes. These compounds, particularly BF102 and BF175, also inhibited cholesterol biosynthesis, suggesting their potential as leads for new lipid-lowering drugs (B. Das et al., 2011).
Catalytic Borylation Techniques
The compound has been employed in the catalytic borylation of arylbromides, leading to the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method was found to be particularly effective for borylation of arylbromides bearing sulfonyl groups, demonstrating its utility in the field of catalytic synthesis (J. Takagi et al., 2013).
properties
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-6-13-7-9-14(10-8-13)11-12-17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAINZQODXKD-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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